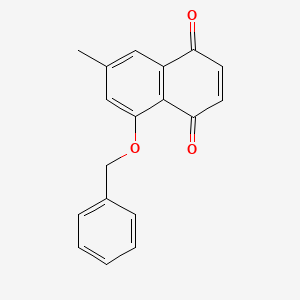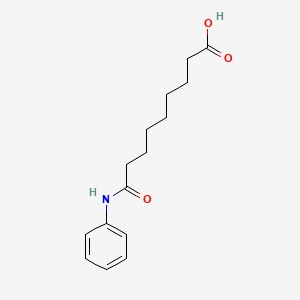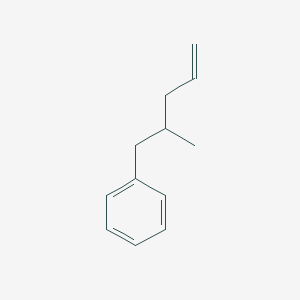
(2-Methylpent-4-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpent-4-en-1-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (2-methylpent-4-en-1-yl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylpent-4-en-1-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (2-methylpent-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation of the double bond in the (2-methylpent-4-en-1-yl) group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas (H2) atmosphere.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
(2-Methylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpent-4-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. The intermediate then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-3-penten-1-yl)benzene: Another derivative of benzene with a similar structure but different positioning of the double bond and methyl group.
(2-Methylpent-2-en-3-yl)benzene: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
(2-Methylpent-4-en-1-yl)benzene is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the double bond and the methyl group in the (2-methylpent-4-en-1-yl) side chain can significantly affect the compound’s chemical behavior and interactions.
Properties
CAS No. |
78167-61-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methylpent-4-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-7-11(2)10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChI Key |
LYYVKHFLMSIVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


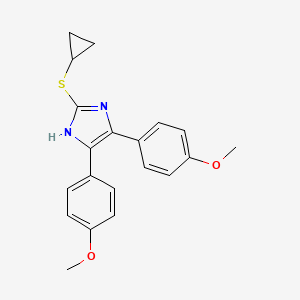
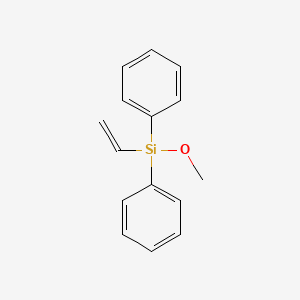
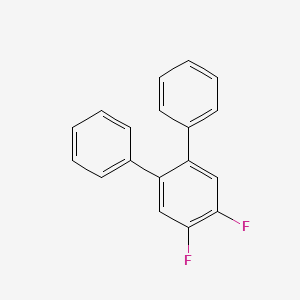
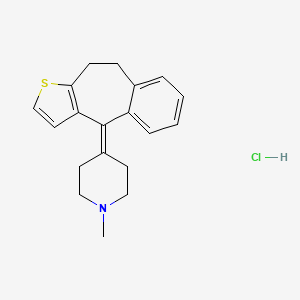

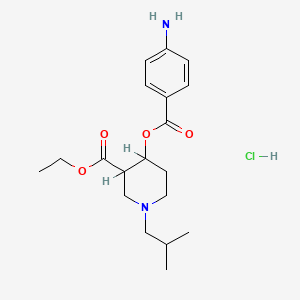

![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
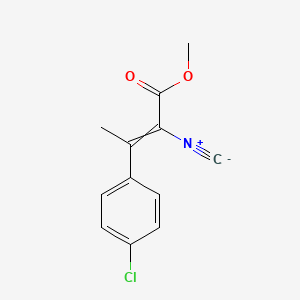


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
